Ethyl 3-bromo-2-ethoxybenzoate Ethyl 3-bromo-2-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907808
InChI: InChI=1S/C11H13BrO3/c1-3-14-10-8(11(13)15-4-2)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

Ethyl 3-bromo-2-ethoxybenzoate

CAS No.:

Cat. No.: VC15907808

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-2-ethoxybenzoate -

Specification

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name ethyl 3-bromo-2-ethoxybenzoate
Standard InChI InChI=1S/C11H13BrO3/c1-3-14-10-8(11(13)15-4-2)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3
Standard InChI Key SMWWORKIMLIHJW-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC=C1Br)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Ethyl 3-bromo-2-ethoxybenzoate is defined by the IUPAC name ethyl 3-bromo-2-ethoxybenzoate and possesses the canonical SMILES string CCOC1=C(C=CC=C1Br)C(=O)OCC . The molecule consists of a benzene ring with three substituents:

  • A bromine atom at the 3-position,

  • An ethoxy group (-OCH₂CH₃) at the 2-position,

  • An ester group (-COOCH₂CH₃) at the 1-position.

The three-dimensional conformation reveals a planar aromatic ring with substituents influencing electronic distribution. The bromine atom induces steric hindrance and polarizability, while the ethoxy group donates electron density via resonance, creating a nuanced electronic environment for reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO₃
Molecular Weight273.12 g/mol
XLogP33.2
Hydrogen Bond Acceptors3
Rotatable Bonds5
Exact Mass272.00481 Da

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

  • Bromine Atom: Participates in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles like amines or thiols.

  • Ester Group: Undergoes hydrolysis (acid- or base-catalyzed) to form carboxylic acids or transesterification with alcohols.

  • Ethoxy Group: Acts as an electron-donating group, directing electrophilic substitution to the para position relative to itself.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionPiperidine, Pd catalysis3-Piperidino-2-ethoxybenzoate
Ester HydrolysisNaOH, H₂O, reflux3-Bromo-2-ethoxybenzoic acid
ReductionLiAlH₄, anhydrous ether3-Bromo-2-ethoxybenzyl alcohol

Physicochemical Properties

Ethyl 3-bromo-2-ethoxybenzoate exhibits moderate lipophilicity (XLogP3 = 3.2), suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate . Key physicochemical parameters include:

  • Boiling Point: Estimated at 290–300°C (extrapolated from similar esters).

  • Stability: Susceptible to photodegradation due to the bromine atom; storage under inert atmospheres is recommended.

  • Spectroscopic Data:

    • ¹H NMR: δ 1.2–1.4 (triplet, -OCH₂CH₃), 4.3–4.5 (quartet, -COOCH₂CH₃), 6.8–7.5 (aromatic protons) .

    • IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O ester) .

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